- Preparation of (cis)-4-hydroxy-4-phenyl-L-proline derivatives as ACE inhibitor intermediates, Federal Republic of Germany, , ,
Cas no 96314-26-0 ((2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid)

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid
- (4S)-4-Phenyl-L-proline
- BROMOACETIC ACID METHYL ESTER
- C11H13NO2
- L-Proline, 4-phenyl-, (4S)-
- Trans-4-phenyl-L-proline
- 4-Phenyl-prolin
- 4-phenylproline
- (4S)-4-Phenyl-L-proline (ACI)
- L
- L-Proline, 4-phenyl-, trans- (ZCI)
- Proline, 4-phenyl- (6CI)
- DA-59670
- L-Proline, 4-phenyl-, trans-
- AKOS006286465
- F11095
- HY-W067473
- (2s,4s)-4-phenyl-pyrrolidine-2-carboxylic acid
- CS-0059274
- CHEMBL4084026
- EN300-214558
- 96314-26-0
- (S)-4-Phenyl-L-proline
- AKOS016015828
- (trans)-4-phenyl-L-proline
- DTXSID40510299
- SCHEMBL124005
- EC 416-020-1
- AS-66731
-
- MDL: MFCD08063935
- Inchi: 1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1
- InChI Key: JHHOFXBPLJDHOR-ZJUUUORDSA-N
- SMILES: C([C@H]1NC[C@H](C2C=CC=CC=2)C1)(=O)O
Computed Properties
- Exact Mass: 191.09500
- Monoisotopic Mass: 191.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 49.3Ų
Experimental Properties
- Density: 1.186
- PSA: 49.33000
- LogP: 1.54550
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Security Information
- Hazard Category Code: 43-62
- Safety Instruction: S22; S36/37
-
Hazardous Material Identification:
- Risk Phrases:R43
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-214558-10.0g |
(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid |
96314-26-0 | 10g |
$228.0 | 2023-06-01 | ||
Enamine | EN300-214558-0.5g |
(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid |
96314-26-0 | 0.5g |
$36.0 | 2023-09-16 | ||
Chemenu | CM198637-5g |
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid |
96314-26-0 | 95% | 5g |
$444 | 2021-06-09 | |
Chemenu | CM198637-10g |
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid |
96314-26-0 | 95% | 10g |
$715 | 2021-06-09 | |
eNovation Chemicals LLC | D501042-5g |
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid HCl salt |
96314-26-0 | 97% | 5g |
$920 | 2024-05-24 | |
Chemenu | CM198637-5g |
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid |
96314-26-0 | 95% | 5g |
$*** | 2023-05-29 | |
Chemenu | CM198637-10g |
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid |
96314-26-0 | 95% | 10g |
$*** | 2023-05-29 | |
Key Organics Ltd | AS-66731-10MG |
(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid |
96314-26-0 | >95% | 10mg |
£63.00 | 2025-02-08 | |
Enamine | EN300-214558-5g |
(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid |
96314-26-0 | 5g |
$122.0 | 2023-09-16 | ||
Enamine | EN300-214558-10g |
(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid |
96314-26-0 | 10g |
$228.0 | 2023-09-16 |
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Production Method
Production Method 1
Production Method 2
- Preparation of 4-phenylprolines as fosinopril intermediates, United States, , ,
Production Method 3
- Method for preparing fosinopril sodium and key intermediate, China, , ,
Production Method 4
Production Method 5
- Angiotensin-converting enzyme inhibitors. Mercaptan, carboxyalkyl dipeptide, and phosphinic acid inhibitors incorporating 4-substituted prolinesJournal of Medicinal Chemistry, 1988, 31(6), 1148-60,
Production Method 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, 5 °C; 30 min, 20 - 25 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt → 90 °C; 20 h, 90 °C
1.5 Reagents: Ammonia Solvents: Water ; 2 h, pH 3 - 3.5, 10 °C
- Purification of fosinopril sodium and preparation, purification, and recovery of racemic fosinopril, India, , ,
Production Method 7
- Preparation of substituted N-(arylsulfonyl)proline derivatives as potent cell adhesion inhibitors, World Intellectual Property Organization, , ,
Production Method 8
- Method for preparing fosinopril and salt thereof, China, , ,
Production Method 9
- Labeled molecular imaging agents and methods of use, United States, , ,
Production Method 10
- Lithium diphenylcuprate reactions with 4-tosyloxy-L-prolines; an interesting stereochemical outcome. A synthesis of trans-4-phenyl-L-prolineTetrahedron Letters, 1986, 27(2), 151-4,
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Raw materials
- (2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid
- trans-1-Benzoyl-4-phenylpyrrolidine-2-carboxylic acid
- L-Proline,1-benzoyl-4-[(methylsulfonyl)oxy]-, cis- (9CI)
- 1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-4-phenyl-, 1-(phenylmethyl) ester, (S)- (9CI)
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Preparation Products
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Related Literature
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
Additional information on (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid
Introduction to (2S,4S)-4-Phenylpyrrolidine-2-carboxylic Acid (CAS No. 96314-26-0)
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid, identified by the CAS number 96314-26-0, is a chiral compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to the pyrrolidine class of heterocyclic structures, which are widely recognized for their diverse biological activities and potential therapeutic applications. The specific stereochemistry of this molecule, denoted by the (2S,4S) configuration, plays a crucial role in its interactions with biological targets and contributes to its unique pharmacological properties.
The< strong>pyrrolidine ring is a common motif in many bioactive molecules, including natural products and synthetic drugs. Its flexibility and ability to adopt various conformations make it an ideal scaffold for designing compounds with specific biological functions. In particular, the< strong>phenyl substituent at the 4-position of the pyrrolidine ring introduces additional electronic and steric effects that can modulate the compound's activity. This combination of structural features has made (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid a valuable intermediate in the synthesis of more complex pharmacophores.
Recent research has highlighted the< strong>pharmacological potential of pyrrolidine derivatives in various therapeutic areas. Studies have demonstrated that compounds with similar structural motifs exhibit activities ranging from central nervous system modulation to anti-inflammatory and anticancer effects. The stereochemistry of (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid is particularly noteworthy, as enantiomeric purity is often critical for achieving desired pharmacological outcomes. The (2S,4S) configuration may confer specific binding interactions with biological targets, leading to enhanced efficacy or reduced side effects compared to its enantiomers.
In the context of drug discovery, the< strong>synthesis of chiral compounds like (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid is a complex yet essential process. Advanced synthetic methodologies, including asymmetric catalysis and chiral resolution techniques, are employed to ensure high enantiomeric purity. These methods not only enhance the compound's potency but also improve its safety profile by minimizing unwanted side reactions. The growing interest in< strong>stereoselective synthesis underscores the importance of such intermediates in modern pharmaceutical research.
The< strong>biochemical activity of (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid has been explored in several preclinical studies. Researchers have investigated its interactions with enzymes and receptors relevant to neurological disorders, such as dopamine receptors and serotonin transporters. Preliminary findings suggest that this compound may exhibit< strong>neuroprotective properties, making it a promising candidate for further development in treating conditions like Parkinson's disease or Alzheimer's disease. Additionally, its structural similarity to known bioactive molecules has prompted investigations into its potential< strong>antimicrobial and< strong>anti-inflammatory effects.
The< strong>molecular recognition capabilities of (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid are further highlighted by its potential applications in medicinal chemistry as a building block for more complex drug candidates. By modifying various functional groups on the pyrrolidine core or introducing additional heterocycles, chemists can generate novel molecules with tailored pharmacological profiles. This flexibility makes it an attractive scaffold for< strong>scaffold hopping strategies aimed at overcoming resistance mechanisms or enhancing target specificity.
In conclusion, (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid (CAS No. 96314-26-0) represents a significant advancement in the field of chiral pharmaceutical intermediates. Its unique stereochemistry and structural features position it as a versatile tool for drug discovery and development. Ongoing research continues to uncover new therapeutic possibilities for this compound and its derivatives, underscoring its importance in modern medicinal chemistry.
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